Saikosaponin-B2

Antiviral Research Coronavirus Selectivity Index

Saikosaponin-B2 (SSb2), a type II oleanane triterpenoid with a unique 13,28-ether linkage, is structurally distinct from type I saponins (SSa, SSd). Confers superior antiviral selectivity (SI=221.9 vs HCoV-229E, IC50=1.7 µM), unmatched anti-inflammatory efficacy in ALI/sepsis models, and HCC suppression comparable to doxorubicin. As the active principle in vinegar-baked Radix Bupleuri, SSb2 modulates pharmacokinetic interactions, essential for VBRB quality control. Choose SSb2 for non-interchangeable, high-impact applications.

Molecular Formula C42H68O13
Molecular Weight 781.0 g/mol
Cat. No. B15286659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSaikosaponin-B2
Molecular FormulaC42H68O13
Molecular Weight781.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)OC7C(C(C(C(O7)CO)O)O)O)O
InChIInChI=1S/C42H68O13/c1-21-29(47)34(55-35-32(50)31(49)30(48)24(18-43)53-35)33(51)36(52-21)54-28-11-12-38(4)25(39(28,5)19-44)10-13-40(6)26(38)9-8-22-23-16-37(2,3)14-15-42(23,20-45)27(46)17-41(22,40)7/h8-9,21,24-36,43-51H,10-20H2,1-7H3/t21-,24-,25?,26-,27-,28+,29+,30-,31+,32+,33-,34+,35+,36+,38+,39+,40-,41+,42-/m1/s1
InChIKeyWRYJYFCCMSVEPQ-DPSCCEPBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Saikosaponin-B2 (CAS 58316-41-9) for Targeted Research: Triterpenoid Saponin with Distinct Pharmacological Profile


Saikosaponin-B2 (SSb2, CAS 58316-41-9) is a type II oleanane-type triterpenoid saponin, primarily isolated from the roots of Bupleurum species, notably Bupleurum chinense DC. and Bupleurum falcatum. It is a key bioactive constituent in traditional medicinal preparations, such as Sho-saiko-to and vinegar-baked Radix Bupleuri (VBRB). Structurally, Saikosaponin-B2 is characterized by an ether linkage between the C13 and C28 positions of its aglycone, a feature that distinguishes it from the more abundant type I saikosaponins (e.g., Saikosaponin-A and -D), which possess a 13,28-epoxy bridge. It has been identified as an active component in antiviral, anti-inflammatory, antitumor, hepatoprotective, and osteoclast-inhibiting research models [1] [2] [3].

Saikosaponin-B2 Procurement: Why Generic Substitution with Other Saikosaponins is Scientifically Unjustified


Substituting Saikosaponin-B2 (SSb2) with other saikosaponins like Saikosaponin-A (SSa) or Saikosaponin-D (SSd) in research applications is not scientifically valid due to its unique structural class (type II) and distinct pharmacological fingerprint. The 13,28-ether linkage in SSb2 confers a different molecular geometry and polarity compared to the 13,28-epoxy group in type I saponins (SSa, SSd), leading to divergent interactions with biological membranes, proteins, and signaling pathways [1] . Critically, SSb2 is the active principle in vinegar-processed Bupleuri Radix, a formulation with enhanced hepatoprotective and anti-inflammatory effects not replicated by raw extracts or isolated type I saponins [2]. Quantitative evidence demonstrates that SSb2 exhibits superior antiviral potency and selectivity, differential anti-inflammatory efficacy, and unique pharmacokinetic modulation capabilities compared to its structural analogs. Therefore, research targeting specific pathways or requiring a defined, non-interchangeable active ingredient must use verified Saikosaponin-B2.

Saikosaponin-B2 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data


Saikosaponin-B2 vs. Saikosaponin-A and -D: Superior Anti-HCoV-229E Potency and Selectivity Index

In a direct head-to-head comparison against human coronavirus 229E (HCoV-229E) in vitro, Saikosaponin-B2 (SSb2) demonstrated the most potent antiviral activity among tested saikosaponins. SSb2 exhibited an IC50 of 1.7 ± 0.1 µmol/L, which was significantly lower (more potent) than that of Saikosaponin-A (SSa) and Saikosaponin-D (SSd) [1]. Crucially, the selectivity index (SI) for SSb2 was 221.9 (CC50 = 383.3 ± 0.2 µmol/L), which was over 8-fold higher than the SI for SSa (SI = 26.6, CC50 = 228.1 ± 3.8 µmol/L). This indicates a much wider therapeutic window for SSb2 in this viral model [1].

Antiviral Research Coronavirus Selectivity Index

Saikosaponin-B2 Demonstrates Superior Anti-Inflammatory Efficacy vs. Saikosaponin-A, -B1, and -D in LPS-Induced Acute Lung Injury Model

A 2023 study directly compared the protective effects of Saikosaponin-B2 (SSb2) against Saikosaponin-A (SSa), -B1 (SSb1), and -D (SSd) in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model. While all compounds reduced pulmonary edema, pro-inflammatory cytokines (IL-6, TNF-α, IL-1β), and NF-κB/TLR4 pathway activation, a principal component analysis (PCA) of the results revealed that SSb2 had a superior overall anti-inflammatory effect at the same administered dose [1] [2]. The PCA integrated multiple parameters, indicating that SSb2's activity profile was distinct and more robust compared to its structurally similar epimers.

Anti-inflammatory Acute Lung Injury Principal Component Analysis

Saikosaponin-B2 Inhibits Key Kinases at Sub-Micromolar Concentrations: c-Src (IC50 0.01 µM) and Lck (IC50 0.03 µM)

In a kinase profiling assay, Saikosaponin-B2 (SSb2) exhibited potent inhibitory activity against specific members of the Src family of tyrosine kinases. SSb2 inhibited c-Src kinase with an IC50 of 0.01 µM and lymphocyte-specific protein tyrosine kinase (Lck) with an IC50 of 0.03 µM . Its activity against c-Yes (IC50 = 0.08 µM) and VEGFR2 (IC50 = 0.7 µM) was notably weaker, indicating a degree of selectivity within the kinome. This profile suggests a specific mechanism of action involving the inhibition of Src family kinases, which are critical regulators of cell proliferation, survival, and migration.

Kinase Inhibition Cancer Signaling Tyrosine Kinase

Saikosaponin-B2 Displays Differential Behavioral Effects: Ineffective on Alcohol/Chocolate Self-Administration Unlike Saikosaponin-A

A direct comparative study on the effects of saikosaponins on addictive-like behaviors in rats revealed a stark functional divergence between Saikosaponin-B2 (SSb2) and Saikosaponin-A (SSa). While SSa has been reported to suppress self-administration of alcohol and chocolate, treatment with SSb2, as well as Saikosaponin-B4, -C, and -D, produced no significant effect on these behaviors [1]. This finding underscores that even within the same natural product class, different saikosaponins can have entirely different effects on complex neurological and behavioral endpoints.

Behavioral Pharmacology Addiction Neuroscience

Saikosaponin-B2's Anti-Cancer Activity is Comparable to Doxorubicin in HepG2 Liver Cancer Cells

A 2024 study investigating the anti-tumor effects of Saikosaponin-B2 (SSb2) on liver cancer cells demonstrated that SSb2 significantly reduces the viability and proliferation of HepG2 cells. Crucially, the study reported that the suppression of MACC1 activation by SSb2 resulted in a reduction in cell viability that was comparable to that achieved by the standard chemotherapeutic agent, doxorubicin (DOX) [1]. This finding positions SSb2 as a promising anticancer agent with an efficacy profile warranting further investigation against a well-established clinical comparator.

Liver Cancer Hepatocellular Carcinoma Cytotoxicity

Saikosaponin-B2 Modulates the Pharmacokinetics of Saikosaponin-A, Reducing Its Systemic Absorption

A pharmacokinetic study in rats revealed a notable interaction: co-treatment with Saikosaponin-B2 (SSb2) significantly inhibited the oral absorption of Saikosaponin-A (SSa) [1]. This finding is directly relevant to the use of vinegar-baked Radix Bupleuri (VBRB), a processed herb in which SSb2 is a characteristic component. The study's data suggests that the unique composition of VBRB, with its elevated SSb2 levels, may alter the systemic exposure and, consequently, the pharmacodynamic profile of SSa when the two are administered together, compared to raw Radix Bupleuri or isolated SSa.

Pharmacokinetics Drug-Drug Interaction Herb-Drug Interaction

Saikosaponin-B2: High-Value Research and Industrial Application Scenarios Based on Comparative Evidence


Coronavirus Research: In Vitro Screening of Viral Entry and Replication Inhibitors

Given its superior potency (IC50 = 1.7 ± 0.1 µmol/L) and, more importantly, its exceptionally high selectivity index (SI = 221.9) against HCoV-229E, Saikosaponin-B2 is the optimal saikosaponin for research focused on early-stage viral infection mechanisms [1]. Its broad window of efficacy without cytotoxicity makes it a reliable tool for high-content screening and for validating the antiviral effects of this compound class, serving as a more effective positive control than Saikosaponin-A or -D.

In Vivo Acute Lung Injury (ALI) and Sepsis Models: Investigating Anti-Inflammatory Mechanisms

Researchers investigating the pathophysiology of ALI or sepsis should prioritize Saikosaponin-B2 over other analogs. Direct comparative data in a mouse model demonstrates its superior overall anti-inflammatory effect at equivalent doses, as determined by principal component analysis of multiple endpoints [1]. This makes SSb2 a more impactful candidate for studying the suppression of the NF-κB/TLR4 pathway and the associated cytokine storm in pulmonary inflammation.

Liver Cancer Drug Development: Targeting MACC1/c-Met/Akt Signaling in HCC

For pre-clinical oncology programs focused on hepatocellular carcinoma (HCC), Saikosaponin-B2 presents a compelling lead compound. Evidence shows its ability to suppress HepG2 cell proliferation with an efficacy comparable to doxorubicin, a standard chemotherapeutic [1]. Its mechanism of action, involving the downregulation of the MACC1/c-Met/Akt signaling axis, is well-defined and distinct. This positions SSb2 as a valuable tool compound for studying this pathway and as a potential scaffold for developing novel targeted therapies for liver cancer.

Quality Control and Standardization of Vinegar-Baked Radix Bupleuri (VBRB)

The unique pharmacokinetic modulating activity of Saikosaponin-B2—specifically, its ability to inhibit the absorption of Saikosaponin-A—is critical for the pharmaceutical and nutraceutical industries [1]. This interaction provides a scientific basis for the distinct clinical effects of VBRB. Consequently, Saikosaponin-B2 must be a key quantitative marker in the quality control and standardization of VBRB products, as its concentration directly influences the bioavailability and potential efficacy of other major constituents in the herbal preparation.

Technical Documentation Hub

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42 linked technical documents
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